Chiral Purity and Enantiomeric Excess: (S)- vs. (R)-Enantiomer and Racemate
Commercially sourced (S)-1-(4-bromopyridin-2-yl)ethan-1-amine is typically offered at a purity of ≥98% (HPLC) and an enantiomeric excess (ee) of ≥97% . In contrast, the racemic mixture (1-(4-bromopyridin-2-yl)ethanamine) lacks any enantiomeric enrichment [1]. The (R)-enantiomer (CAS 1213368-93-4) is also available at ≥95% purity but requires a separate procurement and validation step; it cannot be used interchangeably without potentially inverting the stereochemical outcome of the target synthesis . This documented ee for the (S)-form ensures that for every 100 molecules, at most 1-2 are the undesired (R)-enantiomer, a level of purity essential for early-stage medicinal chemistry and process development .
| Evidence Dimension | Enantiomeric excess (ee) and chemical purity |
|---|---|
| Target Compound Data | ≥98% chemical purity, ≥97% ee (S)-enantiomer |
| Comparator Or Baseline | Racemate: 0% ee; (R)-enantiomer: ≥95% chemical purity, but opposite configuration |
| Quantified Difference | ~100% difference in ee vs. racemate; opposite stereochemistry vs. (R)-form |
| Conditions | Commercial supplier specifications (LeYan, ChemicalBook) |
Why This Matters
High and defined enantiomeric purity is non-negotiable for synthesizing single-enantiomer drug candidates, where the wrong enantiomer can be inactive or toxic.
- [1] PubChem. 1-(4-Bromopyridin-2-yl)ethanamine (racemate). CID 82658474. Accessed May 6, 2026. View Source
